molecular formula C11H22O B7769793 6-Undecanone CAS No. 71808-49-6

6-Undecanone

Cat. No.: B7769793
CAS No.: 71808-49-6
M. Wt: 170.29 g/mol
InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
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Description

6-Undecanone, also known as amyl ketone, diamyl ketone, or dipentyl ketone, is an organic compound with the molecular formula C11H22O. It is a member of the ketone family, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is commonly used in various industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of an alkyl halide (such as 1-bromopentane) with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with a ketone precursor, such as 2-pentanone, to yield this compound.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of undecanoic acid or its esters. This process is typically carried out under high pressure and temperature conditions using a metal catalyst, such as palladium or platinum .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield secondary alcohols. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Major Products:

Scientific Research Applications

6-Undecanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Undecanone primarily involves its interaction with biological membranes and enzymes. As a ketone, it can undergo keto-enol tautomerization, which allows it to participate in various biochemical reactions. The carbonyl group of this compound can form hydrogen bonds with amino acid residues in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 6-Undecanone is unique due to its specific chain length and the position of the carbonyl group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

undecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061295
Record name 6-Undecanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless white liquid
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
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Solubility

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

927-49-1, 71808-49-6
Record name 6-Undecanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diamyl ketone
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Record name Ketones, C11
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Record name 6-Undecanone
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Record name 6-Undecanone
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Record name Undecan-6-one
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Record name Ketones, C11
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Record name DIAMYL KETONE
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Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 - 15 °C
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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